5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
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Overview
Description
5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzoic acid core linked to a benzoyl carbamothioylamino group through an isobutoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the benzoyl group.
Thioamide Formation: Conversion of the amide to a thioamide.
Substitution: Introduction of the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thioamide group to an amine.
Substitution: Halogen exchange reactions.
Hydrolysis: Breakdown of the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives.
Scientific Research Applications
5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but different functional groups.
5-Bromo-2-chlorobenzoic acid: Similar halogen substitution pattern.
Benzoic acid, 2-chloro-: Similar core structure with different substituents.
Uniqueness
5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN2O4S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11(2)10-26-14-6-3-12(4-7-14)17(23)22-19(27)21-16-8-5-13(20)9-15(16)18(24)25/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
YEHMARCZUYTSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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